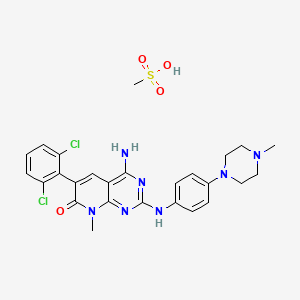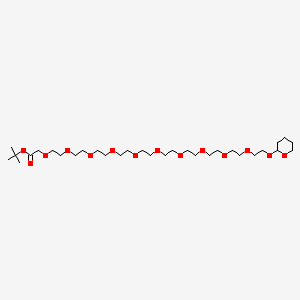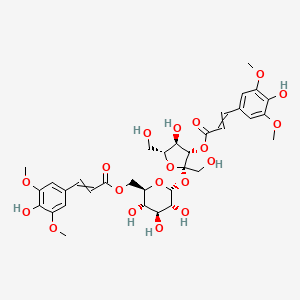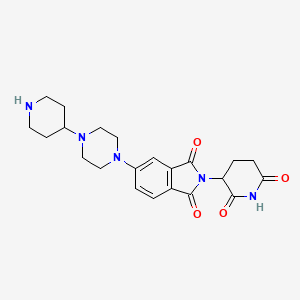![molecular formula C33H33NO3 B11934789 (3R)-3-[4-[[4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11934789.png)
(3R)-3-[4-[[4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-[4-[[4-(spiro[indene-1,4’-piperidine]-1’-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid is a complex organic compound with a unique structure that includes a spiro[indene-1,4’-piperidine] moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[4-[[4-(spiro[indene-1,4’-piperidine]-1’-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the spiro[indene-1,4’-piperidine] core: This can be achieved through a cyclization reaction involving indene and piperidine derivatives under acidic or basic conditions.
Attachment of the phenyl groups: This step involves the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions to attach the phenyl groups to the spiro core.
Introduction of the hex-4-ynoic acid moiety: This can be done through a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-[4-[[4-(spiro[indene-1,4’-piperidine]-1’-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogens or other leaving groups can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH₄)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Amines, thiols
Wissenschaftliche Forschungsanwendungen
(3R)-3-[4-[[4-(spiro[indene-1,4’-piperidine]-1’-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s structural properties may be useful in the development of new materials with specific electronic or mechanical properties.
Wirkmechanismus
The mechanism of action of (3R)-3-[4-[[4-(spiro[indene-1,4’-piperidine]-1’-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid involves its interaction with specific molecular targets. The spiro[indene-1,4’-piperidine] moiety can interact with various receptors or enzymes, potentially inhibiting or activating them. The phenyl groups and the alkyne moiety can also participate in π-π interactions or hydrogen bonding, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-[4-[[4-(spiro[indene-1,4’-piperidine]-1’-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid: can be compared with other spiro compounds such as spiro[indene-1,4’-piperidine] derivatives and other phenyl-substituted alkynes.
Uniqueness
- The unique combination of the spiro[indene-1,4’-piperidine] core with phenyl and alkyne groups makes this compound distinct from other similar compounds. This unique structure may confer specific biological activities or material properties that are not present in other compounds.
Eigenschaften
Molekularformel |
C33H33NO3 |
|---|---|
Molekulargewicht |
491.6 g/mol |
IUPAC-Name |
(3R)-3-[4-[[4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C33H33NO3/c1-2-5-29(22-32(35)36)27-12-14-30(15-13-27)37-24-26-10-8-25(9-11-26)23-34-20-18-33(19-21-34)17-16-28-6-3-4-7-31(28)33/h3-4,6-17,29H,18-24H2,1H3,(H,35,36)/t29-/m1/s1 |
InChI-Schlüssel |
FHRWHNJJQGSCQC-GDLZYMKVSA-N |
Isomerische SMILES |
CC#C[C@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)CN3CCC4(CC3)C=CC5=CC=CC=C45 |
Kanonische SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)CN3CCC4(CC3)C=CC5=CC=CC=C45 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3Z)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B11934754.png)

![4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine](/img/structure/B11934759.png)
![2-[(1R)-1-[(6-amino-5-cyanopyrimidin-4-yl)amino]ethyl]-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B11934771.png)


![(2R)-2-amino-3-methyl-N-{4-[3-(1H-1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B11934805.png)
![1-[[(2R,3R,4R)-4-fluoro-3-methyl-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11934816.png)
![2-Pyridinecarbonitrile, 3-[(3R)-3-methyl-4-(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-1-piperazinyl]-](/img/structure/B11934819.png)

